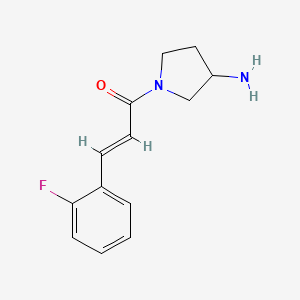
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one
描述
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H15FN2O and its molecular weight is 234.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring and a fluorophenyl group , which are critical for its biological interactions. The presence of the aminopyrrolidine moiety suggests that it may influence various neurotransmitter systems or cellular pathways, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
Key Interaction Mechanisms:
- Hydrogen Bond Formation : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity.
- Hydrophobic Interactions : The fluorophenyl group can engage in hydrophobic interactions, which may stabilize the binding of the compound to its target sites.
Biological Activity Predictions
Predictions regarding the biological activity of this compound suggest potential interactions with various targets:
| Biological Target | Expected Interaction | Potential Effect |
|---|---|---|
| Neurotransmitter Receptors | Modulation of receptor activity | Altered neurotransmission |
| Enzymes | Inhibition or activation | Influence on metabolic pathways |
| Ion Channels | Channel modulation | Impact on cellular excitability |
Research Findings
Several studies have investigated the biological effects and pharmacological potential of this compound:
- Neuropharmacological Studies : Research indicates that compounds with similar structures can affect dopamine and serotonin receptors, suggesting that this compound may also exhibit such effects, potentially contributing to treatments for neurological disorders.
- Synthesis and Derivatives : The synthesis of this compound involves several methods, including cyclization reactions and nucleophilic substitutions. These synthetic routes facilitate the development of derivatives that may enhance biological activity or selectivity for specific targets.
- Case Studies : In a recent study, derivatives of similar compounds showed promising results in modulating receptor activities linked to anxiety and depression, highlighting the potential therapeutic applications of this compound in treating mental health conditions .
属性
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-4-2-1-3-10(12)5-6-13(17)16-8-7-11(15)9-16/h1-6,11H,7-9,15H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZZWBLDDQTWSM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















